molecular formula C21H16FN3OS B2632122 N-(6-氟苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 942003-21-6

N-(6-氟苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)苯甲酰胺

货号: B2632122
CAS 编号: 942003-21-6
分子量: 377.44
InChI 键: YGDHMNHSULJQBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学研究应用

激酶抑制剂的潜力

与查询化合物密切相关的取代苯甲酰胺已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效和选择性抑制剂。这些化合物在人肺癌和结肠癌异种移植模型中显示出显着的体内疗效,表明它们在癌症治疗中的潜力 (Borzilleri 等人,2006).

抗菌活性

与目标分子结构相似的化合物已被合成并评估其抗菌活性。值得注意的是,一些衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出良好的活性,表明在解决抗生素耐药性方面有潜在应用 (Anuse 等人,2019).

抗癌活性

该化合物的衍生物已被研究其抗癌特性。例如,氟代取代苯并[b]吡喃衍生物在低浓度下对人癌细胞系(包括肺癌、乳腺癌和中枢神经系统癌症)显示出显着的抗癌活性 (Hammam 等人,2005).

抗癌和荧光特性

相关化合物的 Co(II) 配合物已被合成并显示出荧光特性和抗癌活性,特别是对人乳腺癌细胞系 (Vellaiswamy & Ramaswamy,2017).

结核分枝杆菌 GyrB 抑制剂

与查询化合物结构相关的噻唑-氨基哌啶杂化类似物已被设计并显示出抑制结核分枝杆菌 GyrB ATPase,表现出显着的抗结核活性,并且细胞毒性最小,这强调了其在结核病治疗策略中的潜力 (Jeankumar 等人,2013).

作用机制

Target of Action

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of this compound is likely to be a key protein in the M.

Mode of Action

The mode of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with its primary target in M. tuberculosis. The compound binds to the target protein, inhibiting its function and leading to the death of the bacteria .

Biochemical Pathways

The biochemical pathways affected by N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide are likely related to the survival and proliferation of M. tuberculosis. By inhibiting a key protein, the compound disrupts essential biochemical pathways in the bacteria, leading to its death .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide’s action are the inhibition of a key protein in M. tuberculosis and the subsequent death of the bacteria .

属性

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDHMNHSULJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。